The Privileged Scaffold: A Technical Guide to Ethyl 5-(2-Aminothiazol-4-yl)-2-Ethoxybenzoate Derivatives in Drug Discovery
The Privileged Scaffold: A Technical Guide to Ethyl 5-(2-Aminothiazol-4-yl)-2-Ethoxybenzoate Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole motif stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] This guide delves into the technical intricacies of a specific, promising class of these compounds: Ethyl 5-(2-aminothiazol-4-yl)-2-ethoxybenzoate derivatives. While a specific CAS number for the parent compound is not broadly cataloged, this document will serve as an in-depth resource on its related derivatives, their synthesis, mechanisms of action, and the experimental protocols essential for their investigation.
The significance of the 2-aminothiazole core is underscored by its incorporation into clinically approved drugs such as the anticancer agents Dasatinib and Alpelisib.[2][3] This highlights the therapeutic potential of this heterocyclic system. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4]
Core Compound Profile and Derivatives
While the exact properties of Ethyl 5-(2-aminothiazol-4-yl)-2-ethoxybenzoate are not centrally documented, we can infer its characteristics and the importance of its derivatives by examining related, well-characterized compounds. The following table summarizes the CAS numbers of key related structures, providing a foundation for understanding the chemical space of these derivatives.
| Compound Name | CAS Number | Molecular Formula | Key Relevance |
| Ethyl 2-aminothiazole-4-carboxylate | 5398-36-7 | C₆H₈N₂O₂S | A foundational building block for more complex 2-aminothiazole derivatives. |
| Ethyl 4-((2-aminothiazol-5-yl)methyl)benzoate | 105249-13-6 | C₁₃H₁₄N₂O₂S | A derivative showcasing substitution at the 5-position of the thiazole ring.[5] |
| Ethyl 4-ethoxybenzoate | 23676-09-7 | C₁₁H₁₄O₃ | Represents the ethoxybenzoate portion of the target compound class.[6][7][8] |
| Ethyl 2-(2-aminothiazol-4-yl)glyoxylate | 64987-08-2 | C₇H₈N₂O₃S | A key intermediate in the synthesis of various bioactive molecules, including cephalosporin antibiotics.[9] |
Synthesis of 2-Aminothiazole Derivatives: The Hantzsch Synthesis
A cornerstone in the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis.[4][9] This method typically involves the condensation of an α-halocarbonyl compound with a thioamide. The versatility of this reaction allows for the introduction of a wide range of substituents on the thiazole ring, enabling the generation of diverse chemical libraries for drug discovery.
A generalized workflow for the Hantzsch synthesis of a substituted thiazole is depicted below:
Caption: Generalized Hantzsch Thiazole Synthesis Workflow.
Experimental Protocol: Hantzsch Synthesis of Ethyl 2-aminothiazole-4-carboxylate
This protocol provides a step-by-step method for the synthesis of a foundational 2-aminothiazole derivative.[9]
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Dissolution: Dissolve thiourea in ethanol in a round-bottom flask.
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Addition of α-Halocarbonyl: Add ethyl bromopyruvate to the solution dropwise while stirring.
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Reflux: Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product, ethyl 2-aminothiazole-4-carboxylate, will precipitate out of the solution.
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Purification: Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the purified product.
Mechanism of Action: Targeting Key Cellular Pathways
The pharmacological effects of 2-aminothiazole derivatives often stem from their ability to inhibit key enzymes and signaling pathways implicated in various diseases.[10]
Anticancer Activity
In the context of cancer, these derivatives have shown significant potential by targeting pathways crucial for tumor growth, proliferation, and survival.[2][10]
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VEGFR-2 Inhibition: Some derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels essential for tumor growth.[10]
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PI3K/Akt Pathway Modulation: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is frequently overactivated in cancers. Novel 2-aminothiazole derivatives have been developed to target components of this pathway, leading to the induction of apoptosis in cancer cells.[10]
The following diagram illustrates the inhibition of the PI3K/Akt signaling pathway:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 5. 105249-13-6|Ethyl 4-((2-aminothiazol-5-yl)methyl)benzoate|BLD Pharm [bldpharm.com]
- 6. Ethyl 4-Ethoxybenzoate | CAS 23676-09-7 | LGC Standards [lgcstandards.com]
- 7. ethyl 4-ethoxybenzoate, 23676-09-7 [thegoodscentscompany.com]
- 8. 4-éthoxybenzoate d’éthyle, 98 %, Thermo Scientific Chemicals 100 g | Buy Online [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
